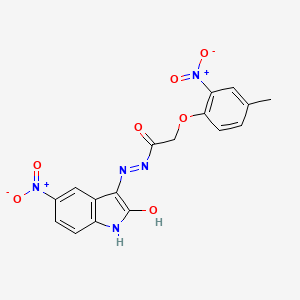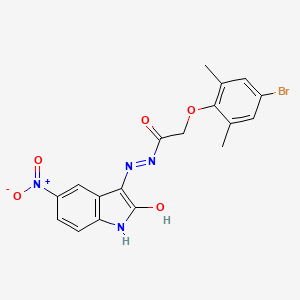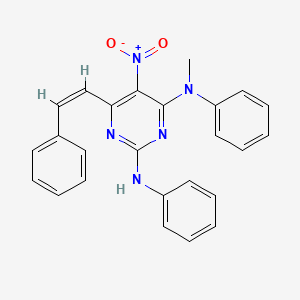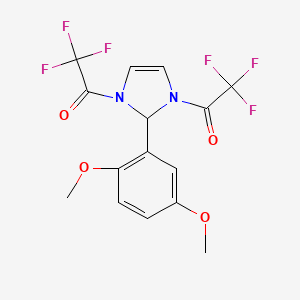![molecular formula C23H20BrN3O B3827367 2-(4-bromo-1-naphthyl)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B3827367.png)
2-(4-bromo-1-naphthyl)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide
Übersicht
Beschreibung
2-(4-bromo-1-naphthyl)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide, also known as BR-DIM, is a synthetic compound that has gained attention in the field of cancer research due to its potential anti-tumor properties.
Wirkmechanismus
The exact mechanism of action of 2-(4-bromo-1-naphthyl)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide is not fully understood. However, it is believed to exert its anti-cancer effects through multiple pathways, including inhibition of cell cycle progression, induction of oxidative stress, and modulation of signaling pathways.
Biochemical and Physiological Effects:
2-(4-bromo-1-naphthyl)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide has been shown to have minimal toxicity and does not appear to affect normal cells. Additionally, it has been found to have anti-inflammatory properties and may have potential as a therapeutic agent for other diseases, such as arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-bromo-1-naphthyl)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. Additionally, it has been shown to have minimal toxicity, making it a potentially safe and effective therapeutic agent. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
For research on 2-(4-bromo-1-naphthyl)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide include further investigation into its mechanism of action, as well as its potential as a therapeutic agent for other diseases. Additionally, studies on its efficacy in animal models and clinical trials are needed to determine its safety and effectiveness in humans.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-1-naphthyl)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide has been studied extensively for its potential anti-cancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, 2-(4-bromo-1-naphthyl)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
2-(4-bromonaphthalen-1-yl)-N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrN3O/c1-15-20(19-9-5-6-10-22(19)27(15)2)14-25-26-23(28)13-16-11-12-21(24)18-8-4-3-7-17(16)18/h3-12,14H,13H2,1-2H3,(H,26,28)/b25-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDURQLNSFIAFZ-AFUMVMLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)CC3=CC=C(C4=CC=CC=C34)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)CC3=CC=C(C4=CC=CC=C34)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromonaphthalen-1-yl)-N'-[(E)-(1,2-dimethyl-1H-indol-3-yl)methylidene]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1,2-phenylene dibenzoate](/img/structure/B3827285.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3827290.png)

![2-(1H-benzimidazol-2-yl)-3-[5-(2,5-dimethyl-4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B3827295.png)
![3-hydroxy-3-{2-[(4-nitrophenyl)hydrazono]propyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B3827300.png)
![2-(2-bromo-4-methylphenoxy)-N'-[(2-methoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B3827304.png)
![4-[2-[2-(4-nitrophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid](/img/structure/B3827310.png)
![2,4-dibromo-6-{2-[(2-bromo-4-methoxyphenoxy)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B3827322.png)
![2-(2-cyanophenoxy)-N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]acetohydrazide](/img/structure/B3827330.png)


![(1S,5R)-3-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B3827349.png)

